molecular formula C15H17N3O2S B6454462 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophene-2-carbonyl)piperidine CAS No. 2548990-99-2

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophene-2-carbonyl)piperidine

Cat. No.: B6454462
CAS No.: 2548990-99-2
M. Wt: 303.4 g/mol
InChI Key: XOABCHHIKCQGPP-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophene-2-carbonyl)piperidine is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an oxadiazole ring, a thiophene ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophene-2-carbonyl)piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Formation of the Piperidine Ring: This can be synthesized through various methods, including reductive amination of appropriate precursors.

    Coupling with Thiophene-2-carbonyl Group: This step often involves acylation reactions, where the piperidine ring is acylated with thiophene-2-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, potentially leading to alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases for Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted piperidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Potential lead compound for drug development due to its unique structure and possible biological activities.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The exact mechanism of action of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophene-2-carbonyl)piperidine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The oxadiazole ring, for instance, is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(benzoyl)piperidine: Similar structure but with a benzoyl group instead of a thiophene-2-carbonyl group.

    4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine: Similar structure but with a furan-2-carbonyl group.

Uniqueness

The presence of the thiophene-2-carbonyl group in 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophene-2-carbonyl)piperidine imparts unique electronic properties and potential biological activities compared to its analogs. This makes it a compound of significant interest for further research and development.

Properties

IUPAC Name

[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-15(12-2-1-9-21-12)18-7-5-11(6-8-18)14-16-13(17-20-14)10-3-4-10/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOABCHHIKCQGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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